![molecular formula C28H46O6 B13812734 (2S,3R,5R,9R,10R,13R,14S,17S)-17-((2R,3R,5R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl)-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6(10H)-one](/img/structure/B13812734.png)
(2S,3R,5R,9R,10R,13R,14S,17S)-17-((2R,3R,5R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl)-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Makisterone A is a polyhydroxylated steroid belonging to the ecdysteroid family. Ecdysteroids are hormones that play a crucial role in the development, physiology, and fertility of arthropods. Makisterone A is particularly significant as it is synthesized from plant sterols and is a major ecdysteroid in certain insects, such as the large milkweed bug, Oncopeltus fasciatus .
準備方法
Makisterone A can be synthesized from dietary sterols. In Drosophila melanogaster, it is produced from plant sterols, while epi-makisterone A is derived from ergosterol, the major yeast sterol . The synthetic routes involve the hydroxylation of sterols at specific positions to form the polyhydroxylated structure of makisterone A.
化学反応の分析
Makisterone A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of makisterone A can lead to the formation of ketones, while reduction can yield alcohols .
科学的研究の応用
Makisterone A has a wide range of scientific research applications. In biology, it is used to study the hormonal control of growth, metabolism, and development in insects. It acts as a molting hormone, regulating the transition between different developmental stages . In medicine, makisterone A has shown potential in treating cholestasis by activating the farnesoid X receptor, which plays a key role in bile acid metabolism . Additionally, it is used in the development of bioinsecticides for controlling insect pests .
作用機序
Makisterone A exerts its effects by binding to specific receptors in insect tissues, triggering a cascade of events that lead to the production of enzymes necessary for molting. It activates the ecdysone receptor, which regulates the expression of genes involved in the molting process. In mammals, makisterone A activates the farnesoid X receptor, enhancing its activity and expression levels of target genes involved in bile acid metabolism .
類似化合物との比較
Makisterone A is similar to other ecdysteroids such as 20-hydroxyecdysone and cyasterone. it is unique in its ability to be synthesized from plant sterols and its specific role in certain insect species . Other similar compounds include makisterone C-20,22-acetonide and polypodine B-20,22-acetonide, which have been isolated from plants like Rhaponticum uniflorum .
特性
分子式 |
C28H46O6 |
|---|---|
分子量 |
478.7 g/mol |
IUPAC名 |
(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H46O6/c1-15(2)16(3)11-24(32)27(6,33)23-8-10-28(34)18-12-20(29)19-13-21(30)22(31)14-25(19,4)17(18)7-9-26(23,28)5/h12,15-17,19,21-24,30-34H,7-11,13-14H2,1-6H3/t16-,17+,19+,21-,22+,23+,24-,25-,26-,27-,28-/m1/s1 |
InChIキー |
KQBCIGPPRFLKLS-GNTNVKQKSA-N |
異性体SMILES |
C[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)C(C)C |
正規SMILES |
CC(C)C(C)CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


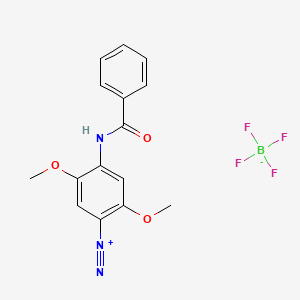
![Diethyl [bis(methylthio)methyl]phosphonate](/img/structure/B13812658.png)
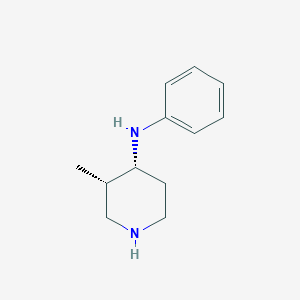

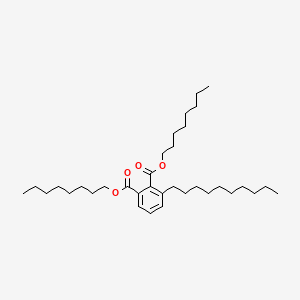
![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclopenten-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13812685.png)
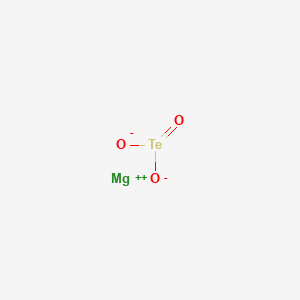

![2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethanol;titanium](/img/structure/B13812709.png)
![4-Chloro-3-[3-(4-propan-2-ylphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13812713.png)
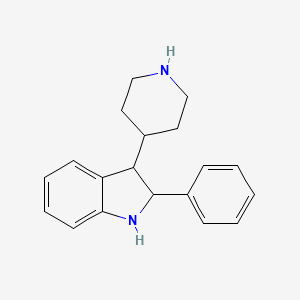
![1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one](/img/structure/B13812740.png)

![5-Chloro-2-[[[(4-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812751.png)
